molecular formula C6H13NO4S B1472884 2-(N-ethylacetamido)ethane-1-sulfonic acid CAS No. 1803609-74-6

2-(N-ethylacetamido)ethane-1-sulfonic acid

Cat. No.: B1472884
CAS No.: 1803609-74-6
M. Wt: 195.24 g/mol
InChI Key: HMPDKUBQYRSOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(N-ethylacetamido)ethane-1-sulfonic acid” is a chemical compound with the molecular formula C6H13NO4S . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, MnO2 nanosheets, was synthesized by a simple redox reaction between KMnO4 and 2-(N-morpholino)ethane sulfonic acid (MES) at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 25 atoms: 13 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Organic Synthesis and Catalysis

Sulfonic acid derivatives, including ethane-1,2-diaminium compounds, have shown to be highly effective in catalyzing various organic reactions. For instance, N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate has been used as a dual-functional catalyst for the synthesis of 1-thioamidoalkyl-2-naphthols through a one-pot multi-component condensation, demonstrating high efficiency under green and mild conditions (Irannejad-Gheshlaghchaei et al., 2020). Similarly, ethylammonium N-sulfonic acid chloride, a sulfonic acid functionalized ionic liquid, was used as an efficient catalyst for the synthesis of various xanthene derivatives, highlighting the role of sulfonic acid derivatives in facilitating solvent-free reactions (Abdi Piralghar et al., 2020).

Material Science

Sulfonic acid-functionalized materials, such as periodic mesoporous organosilicas (PMOs) and ionic liquids, have been explored for their potential in material science applications. For example, propyl- and arene-sulfonic acid functionalized ethane–silica materials were synthesized and compared for their physicochemical properties, acid capacity, and proton conductivity, demonstrating their high surface areas and potential in catalysis and material science applications (Hamoudi et al., 2004).

Environmental Science

In the context of environmental science, sulfonated graphene oxide has been investigated as a catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, showcasing the environmental applications of sulfonic acid derivatives. Sulfonated, partially reduced graphene oxide exhibited superior catalytic performance for the production of biofuels compared to other acid catalysts, underscoring its potential for green chemistry applications (Antunes et al., 2014).

Biochemical Analysis

Biochemical Properties

2-(N-ethylacetamido)ethane-1-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with ribonuclease A, inhibiting its activity through binding interactions . This interaction is crucial for understanding the regulatory mechanisms of enzyme activity and the role of this compound in cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, thereby altering cellular responses and metabolic activities . These effects are essential for understanding how cells adapt to changes in their environment and the role of this compound in cellular regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function . Understanding these transport mechanisms is essential for developing targeted delivery strategies and optimizing its use in research and therapeutic applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications direct it to these compartments, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its role in cellular regulation and developing strategies for modulating its activity in different cellular contexts .

Properties

IUPAC Name

2-[acetyl(ethyl)amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-3-7(6(2)8)4-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPDKUBQYRSOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCS(=O)(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-ethylacetamido)ethane-1-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(N-ethylacetamido)ethane-1-sulfonic acid
Reactant of Route 3
Reactant of Route 3
2-(N-ethylacetamido)ethane-1-sulfonic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(N-ethylacetamido)ethane-1-sulfonic acid
Reactant of Route 5
Reactant of Route 5
2-(N-ethylacetamido)ethane-1-sulfonic acid
Reactant of Route 6
Reactant of Route 6
2-(N-ethylacetamido)ethane-1-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.